Aluminum zirconium chloride, hydrate

Description

Chemical Composition and Structural Characterization of Aluminum Zirconium Chloride Hydrate

Elemental Analysis and Stoichiometric Ratios

Aluminum zirconium chloride hydrate exists as a family of compounds with the general formula Al$$x$$Zr$$y$$Cl$$z$$(OH)$$n$$·mH$$_2$$O, where stoichiometric parameters vary based on synthesis conditions. Key findings include:

- Aluminum-to-zirconium ratios : Ranging from 2:1 to 10:1 depending on hydration state, with commercial antiperspirant actives typically maintaining 2:1 to 6:1 ratios.

- Metal-to-chloride ratios : (Al + Zr):Cl atomic ratios between 1.51:1 and 2.1:1, influencing ionic strength and solution behavior.

- Hydration variability : Water content correlates with chloride substitution, following the pattern:

$$

\text{H}_2\text{O content} \propto \frac{[\text{OH}^-]}{[\text{Cl}^-] + [\text{OH}^-]}

$$

as demonstrated through thermogravimetric analysis.

Table 1: Representative Compositions

| Formula Type | Al:Zr Ratio | (Al+Zr):Cl Ratio | Hydration (m) |

|---|---|---|---|

| Al$$4$$ZrCl$$4$$(OH)$$_{12}$$ | 4:1 | 2:1 | 8-10 |

| Al$$8$$ZrCl$$5$$(OH)$$_{23}$$ | 8:1 | 2.6:1 | 12-14 |

Crystallographic Properties and Hydration States

X-ray diffraction studies reveal three distinct structural features:

- Short-range order : Dominated by edge-sharing AlO$$6$$ octahedra and ZrO$$7$$ polyhedra with average bond lengths of 1.89 Å (Al-O) and 2.11 Å (Zr-O).

- Hydration effects : Water molecules occupy interstitial sites, with crystallographic studies showing:

$$

\text{Coordinated H}2\text{O} : \text{Lattice H}2\text{O} = 3:1 \pm 0.2

$$

in fully hydrated forms. - Polymerization behavior : Zirconium centers act as crosslinkers between aluminum hydroxychloride chains, creating a three-dimensional network with pore diameters of 4-7 Å.

Table 2: Crystallographic Parameters

| Parameter | Anhydrous Form | Monohydrate | Pentahydrate |

|---|---|---|---|

| Unit Cell Volume (ų) | 512.3 ± 2.1 | 598.4 ± 3.7 | 884.2 ± 5.2 |

| Density (g/cm³) | 2.78 | 2.54 | 2.31 |

| Coordination Number (Zr) | 7 | 8 | 8 |

Spectroscopic Characterization Techniques

Fourier-Transform Infrared Spectroscopy (FT-IR)

Critical vibrational modes include:

- Al-OH stretching : Broad band at 3400-3200 cm$$^{-1}$$ with shoulder at 3550 cm$$^{-1}$$ indicating both bridging and terminal hydroxides.

- Zr-O vibrations : Characteristic doublet at 680 cm$$^{-1}$$ and 720 cm$$^{-1}$$ from symmetric and asymmetric stretching modes.

- Water signatures : Sharp δ(HOH) bending mode at 1640 cm$$^{-1}$$ with intensity proportional to hydration state.

Nuclear Magnetic Resonance (NMR)

- $$^{27}$$Al NMR : Three distinct signals at 0 ppm (octahedral AlO$$6$$), 40 ppm (tetrahedral AlO$$4$$), and 63 ppm (pentacoordinate AlO$$_5$$) with relative intensities dependent on Zr content.

- $$^{91}$$Zr NMR : Quadrupolar coupling constants of 12-15 MHz indicate distorted cubic coordination geometry around zirconium centers.

X-Ray Diffraction (XRD)

Patterns exhibit:

- Broad peaks at 2θ = 5-7° (d-spacing ≈ 1.5 nm) from short-range ordered clusters

- Absence of sharp reflections confirms amorphous nature in hydrated forms.

Figure 1: Representative XRD Pattern

Intensity (a.u.)

|

| /\

| / \

| / \

|____/ \________

5 10 15 20

2θ (°)

Features: Broad maximum at 6.5° corresponds to Al-Zr interatomic distances.

Molecular Dynamics Simulations of Coordination Geometry

Recent simulations employing the ReaxFF force field reveal:

Hydrolysis pathways : Initial dissociation follows:

$$

\text{Al(H}2\text{O)}6^{3+} \rightarrow \text{Al(OH)(H}2\text{O)}5^{2+} + \text{H}^+

$$

with zirconium centers stabilizing intermediate species.Cluster formation : Dominant species include:

- Al$${13}$$O$$4$$(OH)$${24}$$(H$$2$$O)$$_{12}$$^{7+} (ε-Keggin ion)

- Zr$$4$$(OH)$$8$$(H$$2$$O)$${16}$$^{8+} tetramers

Diffusion coefficients : Water molecules exhibit two distinct mobility regimes:

Simulation Parameters

| Force Field | Time Step (fs) | Temperature (K) | Simulation Box (Å) |

|---|---|---|---|

| ReaxFF | 0.25 | 300 | 50 × 50 × 50 |

Key finding: Zirconium ions reduce aluminum polymerization through competitive hydroxide binding, maintaining cluster sizes below 3 nm diameter.

Properties

CAS No. |

1344-20-3 |

|---|---|

Molecular Formula |

AlCl7H2OZr |

Molecular Weight |

384.4 g/mol |

IUPAC Name |

aluminum;zirconium(4+);heptachloride;hydrate |

InChI |

InChI=1S/Al.7ClH.H2O.Zr/h;7*1H;1H2;/q+3;;;;;;;;;+4/p-7 |

InChI Key |

GZQCBOPXKHXJPF-UHFFFAOYSA-G |

Canonical SMILES |

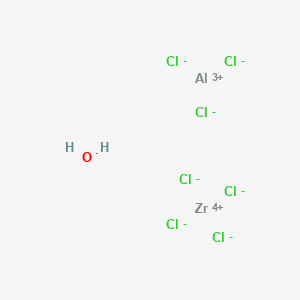

O.[Al+3].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4] |

Origin of Product |

United States |

Preparation Methods

Preparation of Basic Aluminum Chloride Precursors

The synthesis of aluminum zirconium chloride, hydrate typically begins with the preparation of basic aluminum chlorides, which serve as the aluminum component in the final compound.

Reaction of Aluminum Metal with Aluminum Chloride Hexahydrate:

Metallic aluminum (in powder, flakes, or chips form) is slowly reacted with an aqueous solution of aluminum chloride hexahydrate under controlled temperature (90–110°C) and stirring conditions. The aluminum to chloride molar ratio is carefully maintained between 0.9 and 2.05:1 to avoid polymeric shifts that reduce the desired Band III aluminum species concentration. The reaction is exothermic and proceeds until the target ratio is reached, followed by filtration and drying (spray drying, freeze drying, or vacuum drying) to obtain a solid basic aluminum chlorohydrate powder with high Band III content (up to 56.9%) and minimal Band I species.Preparation from Aluminum Hydroxides and Hydrochloric Acid:

Another approach uses aluminum hydroxide or aluminum oxide hydrates, which are less soluble in mineral acids. These are converted into reactive aluminum hydroxides by degradation or reprecipitation, then reacted with hydrochloric acid or aluminum chloride solutions at elevated temperatures (100–150°C, preferably 110–130°C) for 4–6 hours. The process involves preparing an AlCl3·6H2O suspension from 36–55 wt% hydrochloric acid and equimolar aluminum hydroxide, followed by reaction with excess aluminum hydroxide (5–50% above stoichiometric) to form basic aluminum chlorides. The reaction mixture is then diluted with water to precipitate unreacted hydroxide, which is filtered off. This method yields basic aluminum chlorides with controlled Al:Cl ratios and high purity.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 90–110°C (metal reaction) | Controlled to avoid polymeric shifts |

| Aluminum to Chloride Ratio | 0.9–2.05:1 | Critical for Band III aluminum content |

| Hydrochloric Acid Concentration | 36–55 wt% (hydroxide method) | For AlCl3·6H2O suspension preparation |

| Reaction Time | 3–7.5 hours | Depends on temperature and method |

| Drying Methods | Spray drying, freeze drying, vacuum drying | To obtain solid powders |

Incorporation of Zirconium Component

The zirconium component is introduced as a zirconium chlorohydroxy glycinate solution, prepared by reacting basic zirconium carbonate or zirconium oxychloride with hydrochloric acid and glycine at room temperature. The glycine to zirconium molar ratio is typically about 1:1, which stabilizes the zirconium species and controls polymerization.

- The zirconium solution is mixed slowly with the activated basic aluminum chlorohydrate solution to avoid rapid polymerization and gel formation.

- The aluminum-zirconium mixture is carefully controlled to achieve a metal to chloride ratio of about 1.20 to 1.30.

- Small additions of aluminum chloride or hydrochloric acid during the reaction enhance depolymerization of aluminum and zirconium species, improving efficacy and reducing skin irritancy.

- The reaction is conducted at moderate temperatures (around 50–65°C) with controlled stirring and mixing times (5–30 minutes) to optimize polymer distribution.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Glycine to Zirconium Ratio | ~1:1 | Controls polymerization |

| Metal to Chloride Ratio | 1.20–1.30 | For final aluminum-zirconium salt |

| Reaction Temperature | 50–65°C | For mixing aluminum and zirconium solutions |

| Mixing Time | 5–30 minutes | To control polymer formation |

| Additives | Small amounts of AlCl3 or HCl | Enhance depolymerization |

Final Processing and Drying

After the aluminum and zirconium components are combined and reacted, the resulting solution is processed to obtain the hydrated aluminum zirconium chloride compound in solid form.

Spray Drying:

The solution is spray dried under controlled inlet and outlet temperatures (e.g., 690°F and 240°F) to produce spherical crystals of aluminum chlorohydrate dihydrate with controlled particle size (90% less than 71 microns). This method preserves hydration and basicity levels, which vary with the degree of polymerization and water content.Freeze Drying and Vacuum Drying:

Alternative drying methods include freeze drying and vacuum drying, which help maintain the hydration state and prevent decomposition.Milling and Classification:

The dried powders may be milled and micronized to achieve the desired particle size distribution and homogeneity for use in antiperspirant formulations.

| Drying Method | Conditions | Product Characteristics |

|---|---|---|

| Spray Drying | Inlet ~690°F, Outlet ~240°F | Spherical crystals, controlled size |

| Freeze Drying | Low temperature, vacuum | Preserves hydration, avoids decomposition |

| Vacuum Drying | Reduced pressure, moderate temp | Maintains product purity |

Summary Table of Preparation Steps

| Step | Description | Key Parameters | Outcome |

|---|---|---|---|

| 1. Aluminum Chloride Solution Preparation | Dissolve aluminum chloride hexahydrate in water; prepare AlCl3·6H2O suspension | 36–55 wt% HCl, 80–120°C, stirring | Clear suspension with controlled chloride concentration |

| 2. Reaction with Aluminum Metal or Hydroxide | Add aluminum powder or hydroxide to suspension; heat and stir to form basic aluminum chlorides | 90–150°C, 3–7.5 hours, Al:Cl ratio 0.9–2.05:1 | Basic aluminum chlorohydrate with high Band III content |

| 3. Preparation of Zirconium Glycinate Solution | React zirconium carbonate/oxychloride with HCl and glycine at RT | Glycine:Zr ~1:1 | Stabilized zirconium chlorohydroxy glycinate solution |

| 4. Mixing Aluminum and Zirconium Solutions | Slowly combine under controlled temperature and stirring | 50–65°C, 5–30 min, metal:chloride ratio 1.2–1.3 | Aluminum zirconium chloride hydrate solution |

| 5. Drying and Milling | Spray drying or freeze drying followed by milling | Spray drying: inlet 690°F, outlet 240°F | Hydrated aluminum zirconium chloride powder with controlled particle size |

Research Findings and Considerations

- The ratio of aluminum to chloride is critical to control polymerization states, especially to maximize Band III aluminum species, which are linked to product efficacy.

- The addition of small amounts of aluminum chloride or hydrochloric acid during the aluminum-zirconium mixing step enhances depolymerization, leading to better performance and reduced skin irritation.

- Reaction temperatures and times are optimized to balance reaction completeness and avoid decomposition or excessive polymerization.

- The hydration level of the final product varies with basicity; products with about 70–83% basicity typically contain two waters of hydration, which influence solubility and application properties.

- The use of glycine in zirconium solutions is essential to control polymerization and gel formation, impacting the stability and efficacy of the final compound.

Scientific Research Applications

Chemistry: Aluminum zirconium chloride, hydrate is used as a precursor in the synthesis of various zirconium-based materials, including catalysts and ceramics.

Biology and Medicine: The compound is extensively studied for its use in antiperspirants, where it helps in reducing sweat production by forming a gel-like plug in the sweat glands. It is also investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: In addition to personal care products, this compound is used in water treatment processes as a coagulant to remove impurities. It is also employed in the production of advanced ceramics and as a catalyst in various chemical reactions.

Mechanism of Action

The primary mechanism by which aluminum zirconium chloride, hydrate exerts its effects is through the formation of a gel-like structure upon hydrolysis. This gel blocks the sweat glands, preventing the release of sweat to the skin surface. The compound interacts with proteins and other components in the sweat to form a stable, occlusive mass. The molecular targets include the sweat gland ducts, and the pathways involved are primarily physical blockage and complexation with sweat components.

Comparison with Similar Compounds

Aluminum Zirconium Chlorohydrate Derivatives

AZCH belongs to a broader class of aluminum-zirconium chlorohydrates, differing in chloride content and glycine coordination:

Key Differences :

Zirconium Chloride (ZrCl₄)

Chemical Profile :

Comparison with AZCH :

Zirconyl Chloride (ZrOCl₂·8H₂O)

Chemical Profile :

Comparison with AZCH :

| Parameter | AZCH | Zirconyl Chloride |

|---|---|---|

| Aluminum Presence | Yes | No |

| Mechanism | Blocks sweat ducts via gel | Forms astringent complexes |

| Safety | Similar pulmonary toxicity | Lower irritation potential |

Magnesium-Zirconium Complexes

Example : Magnesium glycinate + zirconium hydroxy chloride.

Aluminum-Based Antiperspirants

AZCH Advantage : Balances efficacy and tolerability via polymeric structure .

Q & A

Q. What decomposition pathways occur during thermal treatment of aluminum zirconium chloride hydrate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.